molecular formula C21H31ClN4O2 B2569155 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide CAS No. 1049373-71-8

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide

Cat. No.: B2569155
CAS No.: 1049373-71-8
M. Wt: 406.96
InChI Key: BMSHCROFEDSHQI-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group at the 1-position. The piperazine moiety is linked via an ethyl chain to an ethanediamide group, which is further substituted with a cycloheptyl group. The cycloheptyl group may enhance lipophilicity, influencing blood-brain barrier permeability and metabolic stability compared to smaller alkyl or aryl substituents .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O2/c22-17-7-9-19(10-8-17)26-15-13-25(14-16-26)12-11-23-20(27)21(28)24-18-5-3-1-2-4-6-18/h7-10,18H,1-6,11-16H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSHCROFEDSHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-cycloheptylethanediamide typically involves multiple steps. One common method starts with the preparation of 4-(4-chlorophenyl)piperazine, which is then reacted with ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is further reacted with cycloheptyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-cycloheptylethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C20H24ClN3O2
  • Molecular Weight : 373.9 g/mol
  • CAS Number : 1049366-36-0

Dopamine Receptor Modulation

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide has been identified as a potent ligand for dopamine receptors, particularly the D4 subtype. Research indicates that it exhibits high affinity for the D4 receptor, which is implicated in various neuropsychiatric conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Antidepressant Activity

Studies have shown that derivatives of this compound can influence serotonin receptors, suggesting potential antidepressant properties. The modulation of serotonin and dopamine pathways may contribute to its efficacy in alleviating symptoms of depression .

Case Study 1: Dopamine D4 Receptor Affinity

A study conducted by researchers aimed to evaluate the binding affinity of this compound to the dopamine D4 receptor. The compound demonstrated an IC50 value indicating strong receptor interaction, supporting its potential use in treating conditions associated with D4 receptor dysregulation .

Compound NameReceptor TypeIC50 (nM)
This compoundD413.5

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays on rodents treated with this compound indicated significant reductions in anxiety-like behaviors, suggesting anxiolytic properties. The results were measured using standard tests such as the elevated plus maze and open field tests .

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-cycloheptylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as a ligand for dopamine receptors, modulating their activity and influencing neurotransmission pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Piperazine Substituent Amide Substituent Key Findings
Target Compound : N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide 4-Chlorophenyl Cycloheptyl Hypothesized dopamine receptor interaction; enhanced lipophilicity due to cycloheptyl group .
N′-(4-Methoxyphenyl)-N-{2-[4-(4-Methylbenzoyl)piperazin-1-yl]ethyl}ethanediamide () 4-Methylbenzoyl 4-Methoxyphenyl Increased electron-donating methoxy group may improve solubility but reduce CNS penetration compared to chloro substituents .
Cetirizine Ethyl Ester () 4-Chlorophenyl (diphenylmethyl) Ethoxyacetic acid ester Antihistamine activity; chloro substituent enhances H1 receptor affinity, but ester group limits CNS activity .
N-Arylpiperazine Derivatives () Varied aryl groups (e.g., 4-fluorophenyl, 4-methoxyphenyl) Aryl amides Computational studies suggest chloro substituents improve dopamine receptor binding over methoxy or fluoro groups .

Receptor Binding and Selectivity

The target compound’s 4-chlorophenylpiperazine moiety is structurally analogous to ligands targeting dopamine receptors. highlights that piperazine-based ligands like [3H]NGD 94-1 exhibit high affinity for dopamine D4 receptors, with distinct non-striatal distribution in the hippocampus, hypothalamus, and cortex. Compared to D2/D3 receptors, D4 receptors show lower density (e.g., 1/7th of D2 density in rat brain) but greater selectivity for ligands with bulky substituents, such as the cycloheptyl group in the target compound .

In contrast, compounds like Cetirizine Ethyl Ester () prioritize peripheral H1 receptor antagonism due to polar ester groups, whereas the target compound’s lipophilic cycloheptyl group may favor CNS penetration and dopamine receptor engagement .

Pharmacokinetic and Computational Insights

  • Metabolic Stability : Chloro substituents (as in the target compound and Cetirizine Ethyl Ester) generally reduce oxidative metabolism compared to methoxy or methyl groups, prolonging half-life .
  • Computational Docking : Studies on N-arylpiperazine derivatives () suggest that chloro substituents on the phenyl ring improve binding to dopamine receptors via hydrophobic interactions, whereas methoxy groups may introduce steric hindrance .

Biological Activity

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide is a compound of significant interest in pharmacology, particularly for its interactions with various neurotransmitter receptors. This article explores its biological activity, focusing on its receptor binding affinity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety, which is common in many psychoactive drugs. Its structure can be described as follows:

  • Chemical Formula : C19H26ClN3
  • Molecular Weight : 345.88 g/mol
  • IUPAC Name : this compound

Receptor Affinity

Research indicates that compounds structurally similar to this compound exhibit high selectivity for dopamine receptors, particularly the D4 subtype. For example, a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated an IC50 value of 0.057 nM for the D4 receptor, showcasing a remarkable selectivity ratio greater than 10,000 compared to the D2 receptor . This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor antagonism.

The mechanism by which this compound exerts its effects involves modulation of dopaminergic pathways. Dopamine receptors play a critical role in various neurological functions, including mood regulation, cognition, and motor control. The high affinity for D4 receptors suggests potential applications in treating disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic dysregulation is prevalent.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of piperazine derivatives, including this compound. Below are summarized findings from key research articles:

Study Findings
Subramaniam et al. (2015)Explored structure-activity relationships (SAR) of piperazine derivatives; highlighted the importance of substituents on the aromatic ring for receptor selectivity .
Zhang et al. (2016)Demonstrated that similar compounds could restore synaptic function in models of Alzheimer's disease by modulating TRPC6 channels .
Ananthan et al. (2015)Investigated D3 receptor modulators; found that specific modifications to the piperazine structure significantly altered receptor affinity and efficacy .

Potential Therapeutic Applications

Given its receptor profile, this compound may be explored for various therapeutic applications:

  • Schizophrenia Treatment : Due to its selectivity for D4 receptors.
  • ADHD Management : Potentially improving dopaminergic signaling.
  • Neuroprotection : Similar compounds have shown promise in protecting dopaminergic neurons from degeneration .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-cycloheptylethanediamide, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis involving piperazine ring formation followed by ethylenediamine coupling. Key steps include nucleophilic substitution for piperazine functionalization and carbodiimide-mediated amidation for diamide linkage. Yield optimization requires controlled pH (7–8) during amidation and purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Data Insight : Similar compounds (e.g., N-(2-(4-aryl-piperazin-1-yl)ethyl)picolinamide derivatives) achieve 20–35% yields under analogous conditions, highlighting the challenge of steric hindrance from the cycloheptyl group .

Q. How does the 4-chlorophenyl-piperazine moiety influence receptor binding affinity and selectivity?

  • Methodology : Computational docking (e.g., AutoDock Vina) and radioligand binding assays (e.g., 5-HT₁A, D₂/D₄ dopamine receptors). Compare with analogs lacking the 4-chlorophenyl group.
  • Data Insight : Piperazine derivatives with 4-chlorophenyl substituents show 10–100× higher D₄ receptor affinity (Ki = 2–5 nM) vs. D₂ receptors, attributed to hydrophobic interactions in the receptor’s orthosteric pocket .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported pharmacological profiles of structurally related piperazine-ethylenediamine derivatives?

  • Methodology :

Receptor Profiling : Use high-throughput screening across 50+ GPCRs, ion channels, and transporters to identify off-target effects.

Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

Structural Analysis : X-ray crystallography or cryo-EM to compare binding modes in conflicting studies.

  • Data Insight : Discrepancies in 5-HT₁A affinity (e.g., Ki = 15 nM vs. 120 nM) may arise from differences in assay conditions (e.g., Mg²⁺ concentration) or metabolic instability of the ethylenediamine linker .

Q. How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?

  • Methodology :

QSAR Modeling : Train models on logBB values (brain/blood concentration ratio) of 50+ piperazine derivatives. Key descriptors include topological polar surface area (TPSA < 70 Ų) and logP (2–3).

MD Simulations : Simulate BBB permeability using CHARMM force fields and artificial membrane assays (PAMPA-BBB).

  • Data Insight : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the cycloheptyl ring reduces TPSA by 10–15%, enhancing predicted BBB penetration (logBB = −0.5 to +0.2) .

Q. What combination therapies could synergize with this compound in oncology or CNS disorders?

  • Methodology :

Synergy Screening : Test with BCL-2 inhibitors (e.g., ABT-737) in apoptosis-resistant cancer cell lines (IC₅₀ shift analysis).

Behavioral Models : Evaluate in rodent models of schizophrenia (e.g., prepulse inhibition) with adjunctive antipsychotics (e.g., cariprazine).

  • Data Insight : Piperazine derivatives enhance ABT-737 efficacy in BCL-2-high lymphoma cells (combination index = 0.3–0.5), likely via dual modulation of apoptotic and dopamine signaling pathways .

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